molecular formula C5H9N3O2S B15279956 2-(1H-Pyrazol-1-yl)ethanesulfonamide

2-(1H-Pyrazol-1-yl)ethanesulfonamide

Cat. No.: B15279956
M. Wt: 175.21 g/mol
InChI Key: PJLQQZYFOYKHQG-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)ethanesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)ethanesulfonamide typically involves the reaction of pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Pyrazol-1-yl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Pyrazol-1-yl)ethanone
  • 2-(1H-Pyrazol-1-yl)ethanol
  • 1-(1H-Pyrazol-1-yl)ethanesulfonic acid

Uniqueness

2-(1H-Pyrazol-1-yl)ethanesulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various applications .

Biological Activity

2-(1H-Pyrazol-1-yl)ethanesulfonamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole derivatives known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Synthesis and Structure

The synthesis of this compound involves the reaction of pyrazole with ethanesulfonyl chloride. This process yields a compound characterized by the presence of both a pyrazole ring and a sulfonamide group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, PCW-1001, a novel pyrazole compound related to this compound, exhibited significant antitumor and radiosensitizing activities in breast cancer models both in vitro and in vivo. It was found to induce apoptosis in cancer cells and enhance radiation sensitivity by modulating DNA damage response genes .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. A study indicated that various pyrazolone derivatives showed substantial anti-inflammatory activity, with some compounds exhibiting inhibition rates exceeding those of standard drugs like phenylbutazone . The structure–activity relationship (SAR) analysis revealed that substituents on the pyrazole ring significantly influenced anti-inflammatory potency.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Research demonstrated that related pyrazoles exhibited antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . The compound's ability to inhibit microbial growth suggests its potential as an antimicrobial agent.

Case Study 1: Antitumor Activity

In a study focusing on PCW-1001, researchers observed that the compound inhibited several oncogenic properties in breast cancer cell lines. Transcriptome analysis indicated that PCW-1001 regulated genes involved in the DNA damage response, suggesting its application in enhancing radiotherapy outcomes .

Case Study 2: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory properties of pyrazolone derivatives revealed that compounds with specific substitutions at the 4-position displayed superior activity compared to their unsubstituted analogs. The study concluded that these derivatives could serve as lead candidates for developing non-ulcerogenic anti-inflammatory drugs .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Type Compound Effect Reference
AnticancerPCW-1001Induces apoptosis; enhances radiation sensitivity
Anti-inflammatoryVarious Pyrazolone DerivativesInhibition rates >57% compared to phenylbutazone
AntimicrobialRelated PyrazolesEffective against E. coli, S. aureus, C. albicans

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

2-pyrazol-1-ylethanesulfonamide

InChI

InChI=1S/C5H9N3O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2,(H2,6,9,10)

InChI Key

PJLQQZYFOYKHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCS(=O)(=O)N

Origin of Product

United States

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